2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide
Overview
Description
2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide is a useful research compound. Its molecular formula is C11H11ClN4O3S2 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide has been involved in various scientific studies primarily focusing on its synthesis, structural properties, and potential applications.
Synthesis in Antibacterial Compounds :
- A study detailed the synthesis process of an antibacterial compound Sulfamethizole, where this compound appeared as an intermediate. The impurity formed during this process was isolated and identified, showcasing the compound's role in the synthesis of pharmaceuticals (Talagadadeevi, Vancha, Anusuri, & Rao, 2012).
Structural Analysis :
- Research on the structure of similar compounds like N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provided insights into the molecular arrangement and intermolecular interactions. These findings can guide the understanding of the structural aspects of related compounds, including this compound (Boechat et al., 2011).
Application in Ligand Synthesis :
- The compound was used in the preparation of a non-symmetrical compartmental ligand by condensation with other compounds. The synthesis and structural elucidation of such ligands can be crucial for various biochemical applications (Crane, Emeleus, Harrison, & Nilsson, 2004).
Antimicrobial and Antitumor Applications :
- The compound was mentioned in the context of synthesizing derivatives with antimicrobial properties. These derivatives were synthesized and showed promising results against various bacterial and fungal strains, highlighting the compound's potential in the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
- In another study, derivatives of this compound were synthesized and evaluated for their anticancer properties. The compounds showed significant inhibitory activities against specific cancer cell lines, indicating the potential of the compound in anticancer drug development (Yushyn, Holota, & Lesyk, 2022).
Carbonic Anhydrase Inhibition :
- The compound was part of a study involving carbonic anhydrase inhibitors, where its binding to the human isozyme II of carbonic anhydrase was explored. Understanding the interaction with enzymes like carbonic anhydrase can lead to the development of inhibitors with therapeutic applications (Menchise et al., 2006).
Mechanism of Action
Target of Action
Similar compounds such as methylchloroisothiazolinone, an isothiazolinone, are known to have an active sulphur moiety that can oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria .
Mode of Action
It’s worth noting that similar compounds like isothiazolinones work by oxidizing thiol-containing residues, which leads to the death of most aerobic and anaerobic bacteria .
Biochemical Pathways
The oxidation of thiol-containing residues can disrupt various biochemical processes in bacteria, leading to their death .
Result of Action
Similar compounds like isothiazolinones are known to be effective against gram-positive and gram-negative bacteria, yeast, and fungi .
Action Environment
It’s worth noting that factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide plays a significant role in biochemical reactions. It interacts with enzymes such as urease, where it acts as an inhibitor This interaction is crucial as urease is involved in the hydrolysis of urea into ammonia and carbon dioxide, a process important in various biological systems
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses . The compound can modulate gene expression, leading to changes in the production of proteins associated with inflammation and immune responses. Additionally, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active site of urease, inhibiting its activity . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its reaction. Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity over extended periods . Degradation can occur under extreme conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits urease activity without causing significant adverse effects . At higher doses, toxic effects can be observed, including disruptions in metabolic processes and damage to tissues. These findings highlight the importance of determining optimal dosages for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many compounds . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites. This interaction is crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments within the cell, such as the nucleus or mitochondria, where it exerts its effects. These localization patterns are crucial for understanding the compound’s activity and function at the subcellular level.
Properties
IUPAC Name |
2-chloro-N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O3S2/c1-7-14-15-11(20-7)16-21(18,19)9-4-2-8(3-5-9)13-10(17)6-12/h2-5H,6H2,1H3,(H,13,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDVXGYGELNDFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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